molecular formula C8H6BrN3O B1376264 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 1159979-16-4

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B1376264
M. Wt: 240.06 g/mol
InChI Key: QOWXQGKJEUSYGT-UHFFFAOYSA-N
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Description

“3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves retaining the active fragment of a lead compound while introducing potentially active fragments . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” includes a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to undergo various chemical reactions, making them important for molecule planning due to their unique structural characteristics and biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” include a molecular weight of 226.03 . The compound has a boiling point of 342.7±52.0 °C and a density of 1.604±0.06 g/cm3 .

Scientific Research Applications

  • Coordination Polymers and Magnetic Properties :

    • 1,3,4-Oxadiazole derivatives have been utilized in creating coordination polymers with intriguing structural diversities and magnetic properties. Such polymers have shown potential in applications ranging from molecular magnetism to material sciences (Ding et al., 2017).
  • Luminescent Properties and Sensing Applications :

    • These compounds exhibit strong fluorescent emissions, making them suitable for luminescent applications. Specifically, certain derivatives have demonstrated high sensitivity for detecting anion pollutants in aqueous solutions, highlighting their potential in environmental monitoring (Ding et al., 2017).
  • Material Chemistry - Synthesis of Polyimides :

    • In material chemistry, 1,3,4-oxadiazole-based compounds have been used to synthesize thermally stable polyimides and poly(amide-imide), which are notable for their solubility and thermal behavior. These polymers have potential applications in high-temperature environments and as materials for adsorbing metal ions from solutions (Mansoori et al., 2012).
  • Electronic Applications - OLEDs :

    • Certain 1,3,4-oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) as electron-transporting materials. These derivatives contribute to reduced driving voltages and high efficiency in OLEDs, indicating their significance in the field of electronic display technologies (Shih et al., 2015).
  • Pharmaceutical Research - Anticancer and Antimicrobial Agents :

    • In pharmaceutical research, 1,3,4-oxadiazole compounds have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these compounds have shown significant activity against various cancer cell lines and mycobacterial strains, suggesting their potential as therapeutic agents (Abdo & Kamel, 2015), (Navarrete-Vázquez et al., 2007).

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives involve the development of new drugs with high efficiency, low toxicity, and no cross-resistance . The focus is on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWXQGKJEUSYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

CAS RN

1159979-16-4
Record name 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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